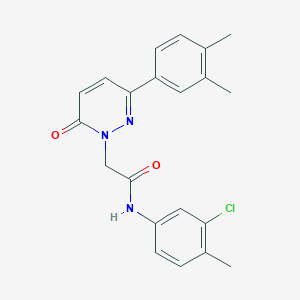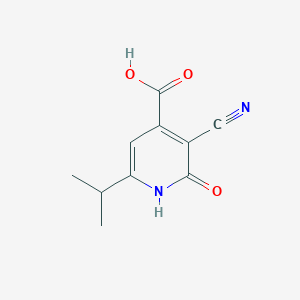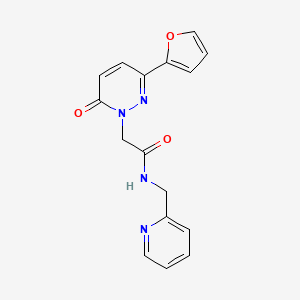
3-Fluoro-4-i-pentyloxyphenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-iso-pentyloxyphenylzinc bromide, 0.25 M in tetrahydrofuran: is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is known for its reactivity and ability to form carbon-carbon bonds, making it valuable in the formation of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Fluoro-4-iso-pentyloxyphenylzinc bromide typically involves the reaction of 3-Fluoro-4-iso-pentyloxyphenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as:
3-Fluoro-4-iso-pentyloxyphenyl bromide+Zn→3-Fluoro-4-iso-pentyloxyphenylzinc bromide
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and inert atmosphere to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the zinc atom acts as a nucleophile, attacking electrophilic centers in other molecules.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Reagents: Common reagents include halides, alkyl halides, and aryl halides.
Conditions: These reactions are typically carried out in the presence of a palladium or nickel catalyst under an inert atmosphere.
Major Products: The major products formed from these reactions are often complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
Chemistry:
Organic Synthesis: Used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Material Science: Employed in the preparation of polymers and other advanced materials.
Biology and Medicine:
Drug Development: Utilized in the synthesis of potential drug candidates and active pharmaceutical ingredients.
Industry:
Agrochemicals: Used in the synthesis of pesticides and herbicides.
Fine Chemicals: Employed in the production of specialty chemicals for various industrial applications.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-iso-pentyloxyphenylzinc bromide involves the formation of a reactive organozinc intermediate that can participate in various chemical reactions. The zinc atom in the compound acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds. This reactivity is facilitated by the presence of the fluoro and iso-pentyloxy groups, which stabilize the intermediate and enhance its reactivity .
Comparison with Similar Compounds
- 3-Fluoro-4-n-pentyloxyphenylzinc bromide
- 3-Fluoro-4-iso-butoxyphenylzinc bromide
Comparison:
- Reactivity: 3-Fluoro-4-iso-pentyloxyphenylzinc bromide is unique in its reactivity due to the presence of the iso-pentyloxy group, which provides steric hindrance and electronic effects that enhance its nucleophilicity.
- Applications: While similar compounds may also be used in organic synthesis, the specific structure of 3-Fluoro-4-iso-pentyloxyphenylzinc bromide makes it particularly valuable in the synthesis of certain complex molecules .
Properties
Molecular Formula |
C11H14BrFOZn |
|---|---|
Molecular Weight |
326.5 g/mol |
IUPAC Name |
bromozinc(1+);1-fluoro-2-(3-methylbutoxy)benzene-5-ide |
InChI |
InChI=1S/C11H14FO.BrH.Zn/c1-9(2)7-8-13-11-6-4-3-5-10(11)12;;/h4-6,9H,7-8H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
SAWBALMUWRQNIO-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CCOC1=C(C=[C-]C=C1)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(Di-n-propylamino)methyl]phenylZinc bromide](/img/structure/B14878311.png)











